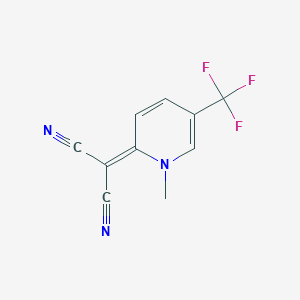

![molecular formula C26H29N5 B2956910 7-(4-苄基哌嗪-1-基)-2,5-二甲基-3-(对甲苯基)吡唑并[1,5-a]嘧啶 CAS No. 900897-20-3](/img/structure/B2956910.png)

7-(4-苄基哌嗪-1-基)-2,5-二甲基-3-(对甲苯基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

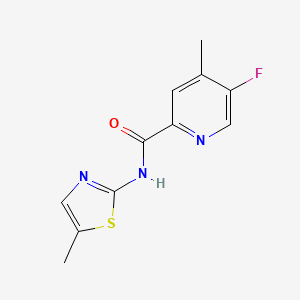

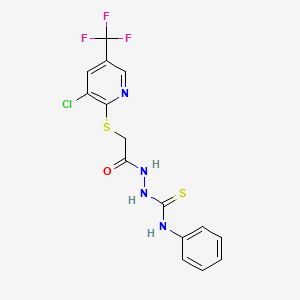

The compound “7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds are synthesized in an overall yield of 67-93% by some variations of protocols . The synthesis of the title compound was depicted in Scheme 1 .Molecular Structure Analysis

The compound crystallizes in a monoclinic system, space group P 2 1 / c . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学研究应用

合成和生物活性

已经合成并检查了各种吡唑并[1,5-a]嘧啶衍生物的生物活性,突出了该化合物在药物化学中的潜力。例如,吡唑并[1,5-a]嘧啶衍生物通过高温糖基化合成,并针对病毒和肿瘤细胞进行了测试。这些化合物中的鸟苷类似物在体外对麻疹表现出显着的活性,并对白血病菌株 L1210 和 P388 表现出中等的抗肿瘤活性,突出了它们在抗病毒和抗癌研究中的潜力(Petrie 等,1985)。

抗癌和抗增殖剂

另一个研究重点是开发糖基肼基-吡唑并[1,5-c]嘧啶和吡唑并[1,5-c]三唑并[4,3-a]嘧啶作为抗增殖剂。合成了这些化合物,并显示出对 MCF-7 人乳腺癌细胞的增殖抑制作用,表明它们作为抗癌剂的潜力。其中一些化合物有希望的药代动力学和类药性进一步支持它们作为治疗剂的开发(Atta 等,2019)。

区域选择性合成和受体结合研究

吡唑并[1,5-a]嘧啶的 7-(2-二甲氨基乙烯基) 衍生物的区域选择性合成为进一步的化学转化提供了有价值的中间体。研究了这些衍生物对中枢苯二氮卓受体的亲和力,为开发中枢神经系统药物至关重要的构效关系提供了见解(Bruni 等,1993)。

抗肿瘤和抗炎特性

对新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的研究揭示了它们对癌细胞系的显着细胞毒活性以及 5-脂氧合酶抑制作用,表明了开发新型抗癌和抗炎药物的潜在途径(Rahmouni 等,2016)。

抗菌活性

吡唑并[1,5-a]嘧啶衍生物的合成及其随后对抗菌活性的评估代表了另一个关键的应用领域。一些衍生物表现出的活性超过了标准药物,表明该化合物在开发新的抗菌剂方面具有潜力(Alsaedi 等,2019)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The downstream effects of this disruption can include apoptosis, or programmed cell death .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also shows moderate activity against HepG-2 with an IC 50 range of (48–90 nM) .

未来方向

Pyrimidines have demonstrated various biological activities, making them a focus of research for the development of new therapeutic agents . Future research could explore the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . The continuation of research programs for the synthesis of new compounds exhibiting biological activity is also suggested .

生化分析

Biochemical Properties

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine has been identified as a strategic compound for optical applications due to its tunable photophysical properties . It interacts with various enzymes, proteins, and other biomolecules, influencing their absorption and emission behaviors . The nature of these interactions is largely dependent on the presence of electron-donating groups (EDGs) at position 7 on the fused ring .

Cellular Effects

This compound has shown significant inhibitory activity against K562 and MKN45 cancer cell lines It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s effects are exerted through its interactions with various biomolecules, leading to changes in their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine change over time. The compound exhibits good photobleaching performance when continuously excited at 365 nm with a xenon lamp . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

It is known to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5/c1-19-9-11-23(12-10-19)25-21(3)28-31-24(17-20(2)27-26(25)31)30-15-13-29(14-16-30)18-22-7-5-4-6-8-22/h4-12,17H,13-16,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFJWZWQAZYQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetamidophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2956831.png)

![Ethyl 2-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2956833.png)

![N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2956835.png)

![2-Chloro-N-[(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methyl]acetamide](/img/structure/B2956838.png)